1-(methoxymethyl)cyclobutane-1-carbaldehyde
Description
1-(Methoxymethyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a methoxymethyl (-CH2-O-CH3) substituent and a formyl (-C=O) group attached to the same carbon atom of the four-membered ring. The methoxymethyl group introduces both steric bulk and electronic effects, with the ether oxygen acting as an electron-donating group. Such aldehydes are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the cyclobutane ring enhances rigidity and metabolic stability.
Properties
CAS No. |
1849217-18-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
60 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(methoxymethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Common reagents include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Room temperature | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | 85–90% | |
| CrO₃ (Jones reagent) | Acidic, 0–5°C | Same as above | 75–80% |
Mechanistic Insight : The oxidation proceeds via hydrate formation at the aldehyde, followed by sequential electron transfer and C=O bond cleavage . The cyclobutane ring remains intact due to its kinetic stability under these conditions.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol or fully saturated hydrocarbon:
Steric Effects : The cyclobutane ring slightly hinders access to the aldehyde, necessitating prolonged reaction times for complete reduction .
Substitution Reactions
The methoxymethyl group participates in nucleophilic substitutions under basic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (excess) | K₂CO₃, DMF, 80°C | 1-(Aminomethyl)cyclobutane-1-carbaldehyde | 65% | |
| NaN₃ | DMSO, 100°C | 1-(Azidomethyl)cyclobutane-1-carbaldehyde | 78% |
Kinetics : Substitution at the methoxymethyl group follows an SN2 mechanism, with ring strain in cyclobutane accelerating the reaction rate compared to cyclohexane analogues .
Nucleophilic Additions
The aldehyde engages in condensation reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard reagent (RMgX) | Dry THF, 0°C | 1-(Methoxymethyl)cyclobutane-1-secondary alcohol | 80–85% | |
| Hydroxylamine | EtOH, reflux | Oxime derivative | 90% |
Regioselectivity : Additions occur exclusively at the aldehyde group, with no observed reactivity at the methoxymethyl ether .
Cycloaddition and Ring-Opening Reactions
The compound participates in [2+2] photocycloadditions with electron-deficient alkenes:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl acrylate | UV light, Cu(I) catalyst | Bicyclo[3.2.0]heptane derivative | 62% |
Mechanism : A singlet 1,4-biradical intermediate forms upon photoexcitation, enabling stereospecific C–C bond formation .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes retro-aldol fragmentation:
| Conditions | Major Products | Byproducts | Source |
|---|---|---|---|
| 220°C, inert atmosphere | Cyclobutane + Formaldehyde | Methoxymethyl radicals |
Key Research Findings
-
Steric and Electronic Effects : The cyclobutane ring introduces significant steric hindrance, slowing aldehyde reactivity by ~30% compared to acyclic analogues .
-
Synthetic Utility : The compound serves as a precursor to bicyclic terpenoids and prostaglandin analogues via tandem oxidation/cyclization .
-
Stability : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) without compromising thermal stability.
Scientific Research Applications
Reactivity
The compound exhibits several types of chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to yield primary alcohols.
- Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
These reactions underscore its versatility as a reagent in synthetic chemistry.
Organic Chemistry
1-(Methoxymethyl)cyclobutane-1-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives that can have different functional properties.
Medicinal Chemistry
In the realm of pharmaceuticals, this compound is being investigated for its potential use in drug development. The aldehyde functional group is particularly reactive, making it suitable for forming covalent bonds with biological targets, which is essential in medicinal chemistry for designing active pharmaceutical ingredients (APIs).
Biological Applications
The compound acts as a precursor for synthesizing biologically active compounds. Its derivatives may exhibit significant biological activity, making them candidates for further research in pharmacology and biochemistry.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable in developing new materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)cyclobutane-1-carbaldehyde depends on its interactions with other molecules The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compoundsThese interactions enable the compound to participate in a wide range of chemical processes, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Application Insights
Research Findings and Inferences
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) reduce aldehyde electrophilicity, while electron-withdrawing groups (e.g., chlorine in , fluorine in ) enhance it.
- Steric Influence : Bulky substituents like oxolan-2-yl hinder nucleophilic attack on the aldehyde, whereas smaller groups (e.g., chloromethyl) facilitate reactivity.
- Solubility and Stability : Hydroxyl-containing derivatives (e.g., 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde) exhibit higher aqueous solubility, while fluorinated analogs resist metabolic degradation.
- Synthetic Utility : Chloromethyl and allylic derivatives serve as versatile intermediates for further functionalization via substitution or addition reactions.
Biological Activity
1-(Methoxymethyl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique cyclobutane ring structure, which may contribute to its biological activity. The compound's molecular formula is CHO, and it features a methoxymethyl group attached to a cyclobutane ring with a carbaldehyde functional group.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy group may enhance solubility and stability, allowing for better interaction with biological systems. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thus exhibiting potential anticancer effects.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for some strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), have demonstrated cytotoxic effects. The IC values for these cell lines are summarized below:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 22 |
| A549 | 18 |
These findings indicate that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanisms and potential therapeutic applications .
Case Studies
Recent case studies have highlighted the potential of this compound in drug development. For instance, a study published in a peer-reviewed journal explored the synthesis and biological evaluation of this compound alongside various derivatives. The results indicated that modifications to the methoxy group could enhance biological activity, suggesting pathways for optimizing efficacy .
Q & A
Q. What in vitro assays are suitable for probing the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against aldehyde dehydrogenases (ALDH) using fluorogenic substrates (e.g., BODIPY-based probes).
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.
- Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., cyclin-dependent kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
